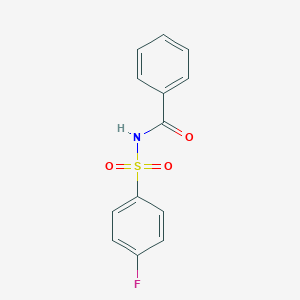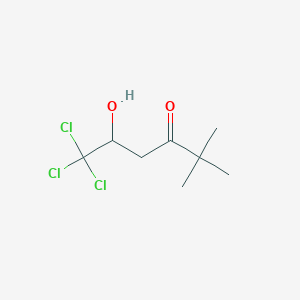
Methyl 2-(benzylideneamino)acetate
概要
説明
Methyl 2-(benzylideneamino)acetate is a chemical compound with the CAS Number 66646-88-6 . It has a molecular weight of 177.2 and its molecular formula is C10H11NO2 . The IUPAC name for this compound is methyl {[(E)-phenylmethylidene]amino}acetate .
Molecular Structure Analysis
The InChI code for Methyl 2-(benzylideneamino)acetate is 1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b11-7+ . This code provides a detailed description of the molecule’s structure.科学的研究の応用
Medicine: Therapeutic Agent Synthesis
Methyl 2-(benzylideneamino)acetate has potential applications in the synthesis of therapeutic agents. Its structure serves as a building block for the creation of compounds with pharmacological activities. For instance, derivatives of imidazole, which can be synthesized from compounds like Methyl 2-(benzylideneamino)acetate, show a wide range of biological activities including antibacterial, antitumor, and anti-inflammatory effects .
Environmental Science: Pollution Monitoring
In environmental science, this compound could be used in the development of sensors for monitoring pollutants. The compound’s reactivity makes it suitable for use in assays that detect the presence of environmental toxins .
Material Science: Advanced Material Development
Methyl 2-(benzylideneamino)acetate may contribute to the development of new materials with unique properties, such as enhanced durability or specialized conductivity. Its molecular structure allows for incorporation into polymers or coatings that could have advanced applications .
Analytical Chemistry: Chromatography and Spectroscopy
This compound can be utilized in analytical chemistry as a standard or reagent in chromatographic techniques and spectroscopy. Its well-defined structure and properties allow for its use in calibrating instruments or as a comparison standard in analytical methods .
Pharmacology: Drug Design and Discovery
In pharmacology, Methyl 2-(benzylideneamino)acetate can be involved in the design and discovery of new drugs. Its molecular framework can be modified to produce compounds with desired pharmacokinetic properties .
Biochemistry: Enzyme Inhibition Studies
The compound’s structure is conducive to enzyme interaction studies, where it can act as an inhibitor or activator in biochemical assays. This can help in understanding enzyme mechanisms and designing enzyme-based treatments .
Synthetic Chemistry: Organic Synthesis
Methyl 2-(benzylideneamino)acetate is valuable in synthetic chemistry for constructing complex organic molecules. Its reactivity enables it to undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Nanotechnology: Nanostructure Fabrication
Lastly, in the field of nanotechnology, this compound could be used to fabricate nanostructures. Its chemical properties might allow it to form self-assembled monolayers or nanoparticles with potential industrial and medical applications .
Safety and Hazards
特性
IUPAC Name |
methyl 2-(benzylideneamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIONBBMZSLNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400212 | |
| Record name | Methyl 2-(benzylideneamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzylideneamino)acetate | |
CAS RN |
66646-88-6 | |
| Record name | Methyl 2-(benzylideneamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl [(phenylmethylidene)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


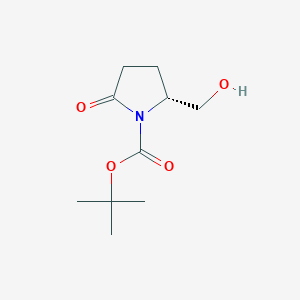
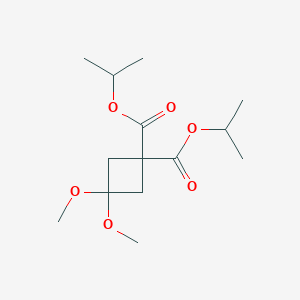
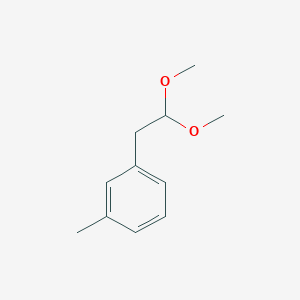

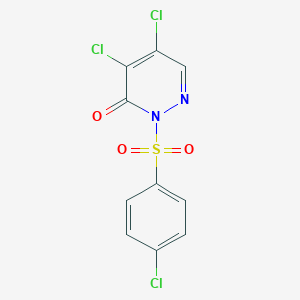



![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)


